2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide
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Description
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide” is a heterocyclic compound. Its molecular formula is C13H10BrN5O2, with an average mass of 348.155 Da and a monoisotopic mass of 347.001770 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Drug Development
This compound’s unique structure offers potential for drug development. It can be used in the development of new drugs, where its properties can be exploited for therapeutic purposes . For instance, it can be used in the synthesis of covalent organic frameworks (COFs) for drug delivery .
Catalysis
The compound can be used in catalysis. It can play a crucial role in the synthesis of covalent organic frameworks (COFs), which have shown unparalleled potential in critical applications such as energy storage, gas separation, and catalysis . It can also be used in the oxygen reduction reaction (ORR), a key component for many clean energy technologies .
Materials Science
In the field of materials science, this compound can be used in the development of new materials. For instance, it can be used in the synthesis of zinc oxide nanostructures through cobalt-doping for optical applications .
Optical Applications
The compound can be used in optical applications . For example, it can be used in the development of optical tweezers, which can control the speed and efficiency of Forster resonance energy transfer between fluorescent molecules by varying the intensity of a laser beam .
Energy Storage
The compound can be used in energy storage applications . It can be integrated into battery technology, where it can play an important role in batteries .
Gas Separation
The compound can be used in gas separation applications . It can be used in the synthesis of covalent organic frameworks (COFs), which have shown potential in gas separation .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole in dimethylformamide.", "Step 2: Add triethylamine to the solution and stir for 10 minutes.", "Step 3: Add 4-bromobenzoyl chloride to the solution and stir for 2 hours at room temperature.", "Step 4: Pour the reaction mixture into chloroform and wash with water.", "Step 5: Dry the organic layer over sodium bicarbonate and evaporate the solvent.", "Step 6: Purify the crude product by column chromatography to obtain 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide." ] } | |
CAS RN |
1326867-17-7 |
Product Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide |
Molecular Formula |
C19H12BrClFN5O2 |
Molecular Weight |
476.69 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-chloro-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H12BrClFN5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-5-13(21)7-14(15)22/h1-8,10H,9H2,(H,24,28) |
InChI Key |
VRHLQIDFQPIYSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Cl)F)Br |
solubility |
not available |
Origin of Product |
United States |
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